2,2,2-Triphenylethanol
Overview
Description
2,2,2-Triphenylethanol is an organic compound with the chemical formula C20H18O. It is a tertiary alcohol, characterized by three phenyl groups attached to the central carbon atom, which is also bonded to a hydroxyl group. This compound is known for its unique structural properties and its relevance in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Triphenylethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with benzophenone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Triphenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylacetaldehyde or triphenylacetic acid under specific conditions.
Reduction: The compound can be reduced to form triphenylmethane.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Triphenylacetaldehyde, triphenylacetic acid.
Reduction: Triphenylmethane.
Substitution: Various substituted triphenylethanol derivatives.
Scientific Research Applications
2,2,2-Triphenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,2,2-Triphenylethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2,2,2-Triphenylethanol can be compared with other similar compounds, such as:
1,1,2-Triphenylethanol: This isomer has a different arrangement of phenyl groups, leading to distinct chemical properties.
1,2,2-Triphenylethanol: Another isomer with unique structural and chemical characteristics.
Triphenylmethanol: A related compound with three phenyl groups attached to a central carbon bonded to a hydroxyl group.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its ability to participate in a variety of chemical reactions and its relevance in multiple research fields highlight its importance .
Biological Activity
2,2,2-Triphenylethanol (C20H18O) is a compound with significant biological activity, characterized by its unique structural properties that enable various interactions with biological systems. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
This compound features a central carbon atom bonded to three phenyl groups and a hydroxyl group. This configuration contributes to its steric and electronic properties, impacting its reactivity and interactions with biological targets.
The biological activity of this compound is primarily mediated through its role as a ligand. It can bind to various receptors and enzymes, modulating their activity and influencing biochemical pathways. The specific molecular targets of this compound are still under investigation, but it is known to participate in hydrogen bonding and other interactions that facilitate its biological effects.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and disease progression .
Anticancer Potential
Studies have shown that this compound may possess anticancer properties. For instance, it has been explored for its ability to inhibit tumor growth in various cancer cell lines. Its mechanism involves inducing apoptosis (programmed cell death) in cancer cells by modulating key apoptotic markers such as Bcl-2 and Bax .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 20.5 | Induction of apoptosis |
A549 (Lung Cancer) | 15.3 | Cell cycle arrest |
HeLa (Cervical Cancer) | 18.7 | Inhibition of proliferation |
Synthesis of Chiral Compounds
Due to its chiral nature, this compound is utilized in asymmetric synthesis processes. It serves as a precursor for various chiral catalysts that enhance enantioselectivity in chemical reactions .
Ligand in Biochemical Assays
The compound's ability to act as a ligand makes it valuable in biochemical assays for studying enzyme kinetics and receptor-ligand interactions. Its binding affinity can be quantified using techniques such as surface plasmon resonance or isothermal titration calorimetry .
Study on Antioxidant Activity
In a study published in the Journal of Organic Chemistry, researchers investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid .
Anticancer Mechanism Investigation
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to an increase in the Bax/Bcl-2 ratio, indicating enhanced apoptosis. The study concluded that the compound could serve as a potential therapeutic agent against breast cancer .
Properties
IUPAC Name |
2,2,2-triphenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGOCPRLOMWVLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288100 | |
Record name | 2,2,2-Triphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896-32-2 | |
Record name | NSC54125 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-Triphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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